molecular formula C12H11NO5 B14353416 6-Methoxy-2-methyl-4-oxo-4H-3,1-benzoxazin-7-yl acetate CAS No. 90587-93-2

6-Methoxy-2-methyl-4-oxo-4H-3,1-benzoxazin-7-yl acetate

Cat. No.: B14353416
CAS No.: 90587-93-2
M. Wt: 249.22 g/mol
InChI Key: ADMSBQBFZCADGO-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-4-oxo-4H-3,1-benzoxazin-7-yl acetate is a chemical compound with the molecular formula C12H11NO5 It belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methyl-4-oxo-4H-3,1-benzoxazin-7-yl acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a methoxy-substituted benzene derivative with a suitable oxazine precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-4-oxo-4H-3,1-benzoxazin-7-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazine compounds .

Scientific Research Applications

6-Methoxy-2-methyl-4-oxo-4H-3,1-benzoxazin-7-yl acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-4-oxo-4H-3,1-benzoxazin-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-2-methyl-4-oxo-4H-3,1-benzoxazin-6-yl acetate
  • 2-Methyl-3-oxo-1,4-benzoxazin-4-yl derivatives
  • 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside

Uniqueness

6-Methoxy-2-methyl-4-oxo-4H-3,1-benzoxazin-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

90587-93-2

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

(6-methoxy-2-methyl-4-oxo-3,1-benzoxazin-7-yl) acetate

InChI

InChI=1S/C12H11NO5/c1-6-13-9-5-11(18-7(2)14)10(16-3)4-8(9)12(15)17-6/h4-5H,1-3H3

InChI Key

ADMSBQBFZCADGO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)O1)OC)OC(=O)C

Origin of Product

United States

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